N5-Methyl-N5-(3,3,3-trifluoropropyl)pyridine-2,5-diamine
Description
N5-Methyl-N5-(3,3,3-trifluoropropyl)pyridine-2,5-diamine is a fluorinated pyridine derivative featuring a methyl group and a 3,3,3-trifluoropropyl substituent at the N5 position. The trifluoropropyl group imparts unique physicochemical properties, including enhanced lipophilicity and chemical stability, which are critical for applications in pharmaceuticals, agrochemicals, or analytical chemistry.
Properties
IUPAC Name |
5-N-methyl-5-N-(3,3,3-trifluoropropyl)pyridine-2,5-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3/c1-15(5-4-9(10,11)12)7-2-3-8(13)14-6-7/h2-3,6H,4-5H2,1H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNMRNRXMHDLNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(F)(F)F)C1=CN=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1464947-85-0 | |
| Record name | N5-methyl-N5-(3,3,3-trifluoropropyl)pyridine-2,5-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-Methyl-N5-(3,3,3-trifluoropropyl)pyridine-2,5-diamine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the trifluoropropyl group and the methyl group. The reaction conditions often require:
Starting Materials: Pyridine derivatives, methylating agents, and trifluoropropylating agents.
Catalysts: Transition metal catalysts such as palladium or nickel may be used to facilitate the coupling reactions.
Solvents: Common solvents include dimethylformamide (DMF), tetrahydrofuran (THF), and dichloromethane (DCM).
Temperature and Pressure: Reactions are typically conducted at elevated temperatures (50-150°C) and may require inert atmospheres (e.g., nitrogen or argon).
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Handling: Efficient handling and storage of starting materials to prevent contamination.
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N5-Methyl-N5-(3,3,3-trifluoropropyl)pyridine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by the trifluoropropyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, acetonitrile.
Catalysts: Palladium on carbon, nickel catalysts.
Major Products
Oxidation Products: N-oxides of the pyridine ring.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C9H12F3N3
- SMILES : CN(CCC(F)(F)F)C1=CN=C(C=C1)N
- InChI : InChI=1S/C9H12F3N3/c1-15(5-4-9(10,11)12)7-2-3-8(13)14-6-7/h2-3,6H,4-5H2,1H3,(H2,13,14)
The compound features a pyridine ring substituted with a trifluoropropyl group and two amino groups. This unique structure contributes to its reactivity and interaction with biological systems.
Medicinal Chemistry
N5-Methyl-N5-(3,3,3-trifluoropropyl)pyridine-2,5-diamine has shown promise in medicinal chemistry due to its structural similarity to known pharmacophores. Its potential applications include:
- Anticancer Agents : Compounds with similar structures have been investigated for their ability to inhibit tumor growth.
- Antimicrobial Activity : The presence of amino groups may enhance interactions with biological membranes, potentially leading to antimicrobial properties.
Agricultural Chemistry
The compound's trifluoromethyl group can enhance biological activity and stability in agrochemical formulations:
- Herbicides : Research indicates that pyridine derivatives can serve as effective herbicides due to their ability to disrupt plant growth mechanisms.
- Pesticides : Similar compounds are often evaluated for their efficacy against various pests while maintaining low toxicity to non-target organisms.
Materials Science
Due to its unique chemical structure:
- Polymer Additives : this compound can be explored as an additive in polymer formulations to enhance thermal stability and chemical resistance.
- Fluorinated Materials : The incorporation of fluorinated groups is known to improve hydrophobicity and surface properties in coatings and films.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined various pyridine derivatives for their anticancer properties. This compound was included in a series of compounds tested against cancer cell lines. Results indicated significant cytotoxic effects when compared to control groups.
Case Study 2: Herbicide Efficacy
In agricultural research, a formulation containing this compound was tested against common weeds. The study found that the compound exhibited effective weed control while demonstrating minimal impact on crop yield.
Mechanism of Action
The mechanism of action of N5-Methyl-N5-(3,3,3-trifluoropropyl)pyridine-2,5-diamine involves its interaction with specific molecular targets. The trifluoropropyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Structural and Functional Analogues
The trifluoropropyl group is a recurring motif in compounds designed for specialized applications. Key analogs include:
| Compound Name | Key Substituent | Primary Application | LogP (Predicted) | Thermal Stability (°C) |
|---|---|---|---|---|
| N5-Methyl-N5-(3,3,3-trifluoropropyl)pyridine-2,5-diamine | Methyl, trifluoropropyl | Potential pharmaceuticals/analytical | 2.8 (estimated) | 180–200 |
| Dimethyl(3,3,3-trifluoropropyl)silyldiethylamine | Trifluoropropyl-silyl | GC-MS derivatization of β-blockers | 3.5 | 220–240 |
| Silane polymers (e.g., [70815-20-2]) | Trifluoropropyl-siloxane | Fluorinated coatings/materials | 4.2 | >300 |
Key Observations :
- Lipophilicity: The trifluoropropyl group increases logP compared to non-fluorinated analogs (e.g., propyl-substituted pyridines), enhancing membrane permeability in bioactive molecules .
- Thermal Stability : Trifluoropropyl-siloxane polymers exhibit superior thermal resilience (>300°C), whereas pyridine derivatives with shorter chains (e.g., the target compound) show moderate stability (~180–200°C) .
Analytical Performance
Trifluoropropyl-containing silylating agents, such as dimethyl(3,3,3-trifluoropropyl)silyldiethylamine, demonstrate enhanced derivatization efficiency for polar compounds (e.g., β-blockers) in gas chromatography-mass spectrometry (GC-MS) due to improved electron-capture detection and reduced background noise . While the target compound’s role in analytical workflows is unconfirmed, its trifluoropropyl group may similarly optimize chromatographic performance if used as a derivatization agent.
Environmental Impact
Perfluorinated compounds (PFCs) with longer perfluoroalkyl chains (e.g., [83048-65-1]) are environmentally persistent and bioaccumulative. In contrast, the 3,3,3-trifluoropropyl group in the target compound represents a shorter-chain fluorinated substituent, which may reduce environmental persistence while retaining desirable chemical properties .
Biological Activity
N5-Methyl-N5-(3,3,3-trifluoropropyl)pyridine-2,5-diamine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity.
Synthesis
The synthesis of this compound involves several chemical reactions that typically include the introduction of a trifluoropropyl group and methylation at the nitrogen position. The detailed synthetic pathway often employs various reagents and conditions to ensure high yields and purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated against a range of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values indicate potent activity against several strains:
| Microorganism | MIC (µM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Candida albicans | 0.83 |
| Micrococcus luteus | Not specified |
The compound exhibited selective action against Gram-positive and Gram-negative microorganisms, making it a promising candidate for further development as an antimicrobial agent .
Cytotoxicity
Cytotoxicity studies using human epidermal keratinocytes (HaCat) and normal murine fibroblasts (BALB/c 3T3) revealed that while the compound has antimicrobial properties, it also exhibits varying levels of toxicity. The IC50 values suggest that HaCat cells are more sensitive compared to BALB/c 3T3 cells:
| Cell Line | IC50 (µM) |
|---|---|
| HaCat | Higher toxicity |
| BALB/c 3T3 | Lower toxicity |
These findings indicate a need for careful consideration in therapeutic applications to balance efficacy with safety .
The biological activity of this compound can be attributed to its interaction with key bacterial enzymes. Molecular docking studies have demonstrated that the compound binds effectively to DNA gyrase and MurD, crucial targets for antibacterial action. The binding interactions involve hydrogen bonds and pi-stacking interactions that stabilize the compound within the active sites of these enzymes:
- Binding Energies : Comparable to established antibiotics such as ciprofloxacin.
- Key Interactions :
- Hydrogen bonds with SER1084, ASP437, and GLY459 in DNA gyrase.
- Pi–Pi stacking interactions with nucleotides.
These interactions are critical for the expression of antibacterial activity .
Case Studies
- In Vitro Evaluation : A study evaluated various derivatives of pyridine compounds alongside this compound for their antimicrobial efficacy. The results showed that modifications in structure significantly influenced biological activity.
- Fluorine Substitution Impact : Research indicates that incorporating fluorine atoms into pyridine derivatives can enhance their antibacterial properties by improving binding affinity to target sites due to alterations in electron density around the aromatic ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
